Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate)
Description
Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is a bis-pyrimidine derivative characterized by two 6-oxo-1,6-dihydropyrimidine-5-carboxylate moieties linked via a butane-1,4-diylbis(azanediyl) spacer. This compound’s structure suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors that recognize pyrimidine-based scaffolds .
Properties
CAS No. |
92736-10-2 |
|---|---|
Molecular Formula |
C18H24N6O6 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)amino]butylamino]-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N6O6/c1-3-29-15(27)11-9-21-17(23-13(11)25)19-7-5-6-8-20-18-22-10-12(14(26)24-18)16(28)30-4-2/h9-10H,3-8H2,1-2H3,(H2,19,21,23,25)(H2,20,22,24,26) |
InChI Key |
PLTMQSHVTUMHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NCCCCNC2=NC=C(C(=O)N2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) typically involves multi-step organic reactions. One common approach is the condensation of diethyl malonate with butane-1,4-diamine, followed by cyclization with urea or thiourea to form the pyrimidine rings. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Structural Analogues in Pyrimidine Chemistry
(2Z)-2-(Substitutedbenzylidene)-3,5-Dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b)
Key Features :
- Core Structure : Thiazolo-pyrimidine fused ring system.
- Functional Groups: Cyano (-CN), furan substituents, and benzylidene moieties.
- Hydrogen Bonding : The presence of NH groups (IR: 3,436–3,173 cm⁻¹) enables hydrogen bonding, similar to the dihydropyrimidine NH groups in the target compound .
Comparison :
- The thiazolo-pyrimidine core introduces additional rigidity compared to the target compound’s flexible butane linker.
- The cyano group in 11a,b may enhance dipole interactions but reduce solubility relative to the diethyl ester groups in the target compound.
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
Key Features :
- Core Structure : Pyrimido-quinazoline fused system.
- Functional Groups: Cyano (-CN), furan, and ketone groups.
- Hydrogen Bonding : A single NH group (IR: 3,217 cm⁻¹) participates in weaker hydrogen bonding than the dual NH groups in the target compound .
Comparison :
- The absence of a flexible linker in 12 limits conformational adaptability compared to the butane-diylbis(azanediyl) spacer in the target compound.
Functional Group and Solubility Trends
| Compound | Core Structure | Key Functional Groups | Molecular Weight | Solubility (Inferred) |
|---|---|---|---|---|
| Target Compound | Bis-pyrimidine | Diethyl ester, NH, ketone | ~452 g/mol | Moderate (lipophilic esters) |
| 11a (Thiazolo-pyrimidine) | Thiazolo-pyrimidine | Cyano, benzylidene, furan | 386 g/mol | Low (rigid, polar groups) |
| 12 (Pyrimido-quinazoline) | Pyrimido-quinazoline | Cyano, furan, ketone | 318 g/mol | Low (planar fused rings) |
Notes:
- The diethyl ester groups in the target compound likely improve membrane permeability compared to cyano or furan substituents in analogs.
- The butane linker may enable chelation or interaction with metal ions, a feature absent in rigid fused-ring analogs .
Hydrogen Bonding and Crystal Packing
The target compound’s NH and ketone groups can form hydrogen-bonded networks, as described in Etter’s graph set analysis . In contrast:
- Compound 11a,b forms intramolecular hydrogen bonds (NH to carbonyl), reducing intermolecular interactions.
Biological Activity
Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 232.29 g/mol. The structure features diethyl ester groups and a pyrimidine core, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl malonate with 1,4-diaminobutane in the presence of appropriate catalysts under controlled conditions. A detailed synthesis pathway includes:
- Reactants : Diethyl malonate and 1,4-diaminobutane.
- Conditions : The reaction is carried out in ethanol at reflux temperature.
- Yield : The final product is obtained with a yield of approximately 70-90% depending on the reaction conditions.
Antimicrobial Activity
Research indicates that diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for anticancer properties. Preliminary studies suggest it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 25 µM.
The proposed mechanism involves the inhibition of DNA synthesis and interference with metabolic pathways essential for cell division. The presence of the pyrimidine moiety is believed to play a crucial role in this activity by mimicking nucleobases.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of pyrimidine compounds exhibit enhanced antimicrobial activity when modified with various substituents. Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) was included in this study and showed promising results against resistant bacterial strains .
- Anticancer Activity Assessment : A research article highlighted the antiproliferative effects of this compound on MCF-7 cells, showing a significant reduction in cell viability compared to control groups. The study suggested further exploration into its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
